5-methyl-N-(4-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene-5-carbonyl}-1,3-oxazol-2-yl)-1,2-oxazole-3-carboxamide
Description
The compound 5-methyl-N-(4-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene-5-carbonyl}-1,3-oxazol-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic carboxamide featuring a unique triazatricyclic core fused to two oxazole rings. Key structural attributes include:
- 1,3-Oxazole and 1,2-oxazole moieties: These electron-deficient aromatic systems contribute to π-π stacking interactions and metabolic stability.
- Carboxamide linker: Bridges the triazatricyclic system to the 1,2-oxazole, offering conformational flexibility while maintaining structural integrity.
The synthesis likely involves multi-step coupling reactions, such as amide bond formation using reagents like EDCI/HOBt (as seen in pyrazole-carboxamide syntheses) , followed by cyclization to assemble the triazatricyclic core.
Properties
IUPAC Name |
N-[4-(1,2-dihydroimidazo[1,2-a]benzimidazole-3-carbonyl)-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O4/c1-10-8-12(22-28-10)15(25)21-17-19-13(9-27-17)16(26)24-7-6-23-14-5-3-2-4-11(14)20-18(23)24/h2-5,8-9H,6-7H2,1H3,(H,19,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSMPJXLUQEXFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)N3CCN4C3=NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pyrazole-Carboxamide Derivatives ()
Compounds 3a–3p from are pyrazole-carboxamides with chloro, cyano, and aryl substituents. Key comparisons:
Key Observations :
- The target compound’s triazatricyclic system introduces greater structural complexity and rigidity compared to the simpler pyrazole cores in 3a–3p . This may enhance target binding selectivity but complicate synthesis.
- Electron-withdrawing substituents (e.g., Cl, F) in 3a–3p improve stability and crystallinity, as seen in higher melting points for halogenated variants . The target’s methyl group may instead favor metabolic stability.
Oxazole Derivatives ()
describes 5-amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles synthesized via [3+2] cycloaddition. Comparisons include:
Key Observations :
- The target’s 1,2-oxazole and carboxamide linker differentiate it from the 1,3-oxazole-tetrazole hybrids in . The latter’s tetrazole group offers pH-dependent ionization, whereas the target’s triazatricyclic system may provide unique binding motifs.
- Synthesis of the target likely requires advanced coupling strategies, contrasting with the straightforward cycloadditions used for simpler oxazoles .
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